molecular formula C21H18ClN5O3S B2723656 N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-55-4

N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2723656
CAS RN: 894032-55-4
M. Wt: 455.92
InChI Key: GBBJYZMZZOGIKU-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have garnered attention as potential anticancer agents. Their unique structure allows for specific interactions with cellular targets. Research suggests that this compound may inhibit cancer cell growth, induce apoptosis, or interfere with tumor angiogenesis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against different cancer types .

Antimicrobial Properties

The compound’s thiazole-triazole hybrid scaffold contributes to its antimicrobial activity. It may exhibit antibacterial, antifungal, or antiviral effects. Researchers have explored its potential as a novel antimicrobial agent, especially against drug-resistant strains. Investigations into its mode of action and spectrum of activity are ongoing .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines may possess analgesic properties, making them relevant in pain management. Additionally, their anti-inflammatory potential could be valuable in conditions involving inflammation. Preclinical studies have hinted at these effects, but more research is necessary to establish their clinical relevance .

Antioxidant Activity

The compound’s structure suggests possible antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity and potential health benefits remains an active area of research .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors Carbonic anhydrases are enzymes involved in maintaining acid-base balance. Inhibition of these enzymes can have therapeutic implications, such as in glaucoma treatment. Triazolothiadiazines may act as carbonic anhydrase inhibitors .

b. Cholinesterase Inhibitors These compounds could impact cholinesterase activity, relevant in neurodegenerative diseases like Alzheimer’s. Further studies are needed to validate their efficacy and safety .

c. Alkaline Phosphatase Inhibitors Alkaline phosphatases play roles in bone health and other physiological processes. Inhibition by this compound may have implications for bone disorders .

d. Anti-Lipase Activity Lipase inhibitors are relevant in managing obesity and related metabolic conditions. The compound’s potential as an anti-lipase agent warrants exploration .

e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer therapy. Investigating whether this compound affects aromatase activity could be significant .

Antitubercular Agents

Triazolothiadiazines have been investigated for their antitubercular activity. Tuberculosis remains a global health challenge, and novel drug candidates are essential. This compound’s potential as an antitubercular agent merits further investigation .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-15-8-6-13(7-9-15)18-25-21-27(26-18)14(12-31-21)10-11-23-19(28)20(29)24-17-5-3-2-4-16(17)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJYZMZZOGIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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